

# physicochemical properties of C.I. Acid Black 132

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## Compound of Interest

Compound Name: C.I. Acid Black 132

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An In-depth Technical Guide on the Physicochemical Properties of **C.I. Acid Black 132**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **C.I. Acid Black 132**, a premetallized 1:2 chromium(III)-azo complex dye. The information is intended for use in research, scientific analysis, and relevant aspects of drug development where such dyes may be utilized as staining agents or analytical standards.

## Physicochemical Data Summary

The fundamental physicochemical properties of **C.I. Acid Black 132** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate	[1]
Synonyms	C.I. Acid Black 132	[1][2][3]
CAS Number	12219-02-2, 27425-58-7	[1][4]
Molecular Formula	C <sub>43</sub> H <sub>27</sub> CrN <sub>6</sub> Na <sub>2</sub> O <sub>8</sub> S	[1][5][6]
Molecular Weight	885.8 g/mol	[1]
Classification	Metal-Complex Azo Dye (1:2 Chromium(III) Complex)	[1]
Maximum Absorption (λ <sub>max</sub> )	580 nm	[1]
Physical State	Solid Powder	N/A
Solubility	Water Soluble	[1]
Stability	Stable under normal storage conditions.	[7]
Incompatibilities	Strong oxidizing agents, strong acids, and strong alkalis.	[7]

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are synthesized from established analytical chemistry practices for dye analysis.

### Determination of Aqueous Solubility (Gravimetric Method)

This protocol determines the solubility of **C.I. Acid Black 132** in water at a specified temperature.

- Preparation of Saturated Solution:
  - Add an excess amount of **C.I. Acid Black 132** powder to a known volume of deionized water (e.g., 100 mL) in a sealed, temperature-controlled vessel.
  - Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
- Separation of Undissolved Solid:
  - Allow the solution to stand undisturbed for at least 2 hours within the temperature-controlled environment for undissolved particles to settle.
  - Carefully filter the supernatant through a pre-weighed, fine-pore (e.g., 0.45 µm) membrane filter to remove all undissolved solids.[8]
- Quantification of Dissolved Solid:
  - Accurately transfer a known volume (e.g., 10 mL) of the clear, filtered saturated solution into a pre-weighed beaker.
  - Evaporate the solvent completely in a drying oven set to a temperature that will not cause decomposition of the dye (e.g., 105 °C).
  - Once the solvent is evaporated, cool the beaker in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.[8]
- Calculation:
  - Calculate the mass of the dissolved dye by subtracting the initial weight of the beaker from the final constant weight.
  - Determine the solubility in g/L (or other appropriate units) by scaling the mass of the dissolved dye to the volume of the aliquot taken.

## Determination of Maximum Absorption Wavelength ( $\lambda_{\text{max}}$ ) via UV-Vis Spectrophotometry

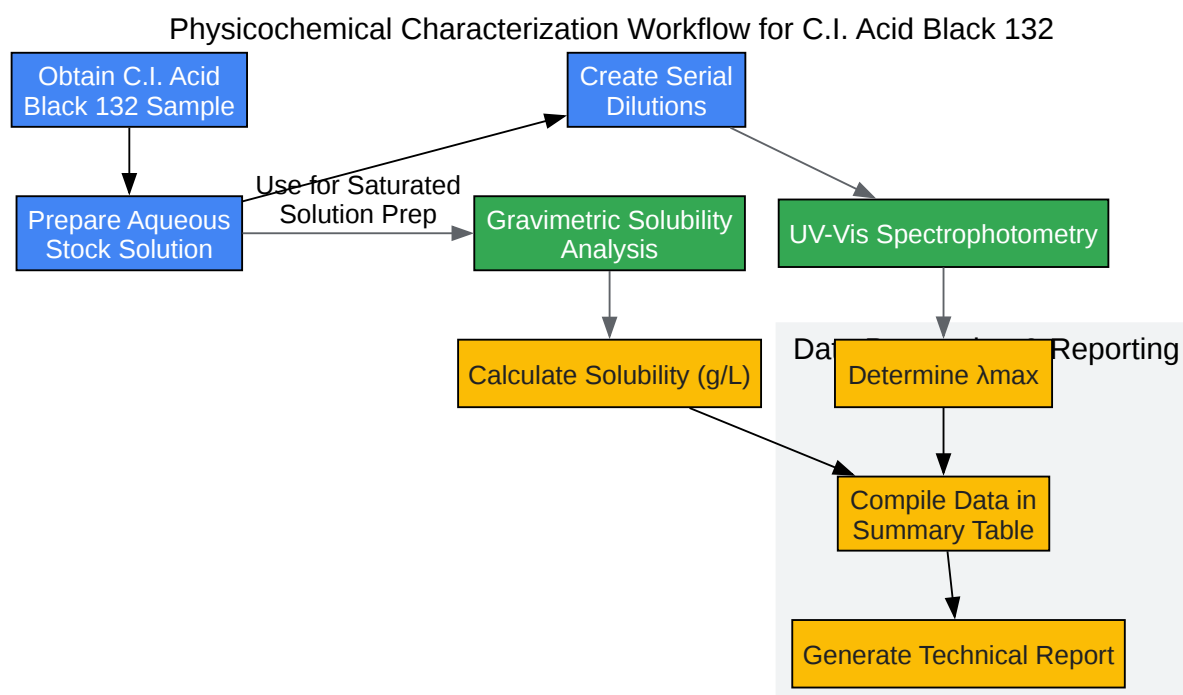
This protocol is used to identify the wavelength at which **C.I. Acid Black 132** exhibits maximum absorbance in the visible spectrum.

- Preparation of Stock Solution:
  - Accurately weigh a small amount of **C.I. Acid Black 132** (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., 100 mL of deionized water) to create a concentrated stock solution.
- Preparation of Working Solution:
  - Dilute the stock solution to a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A common concentration for analysis is around  $5 \times 10^{-5}$  M.[\[9\]](#)
- Instrument Setup and Calibration:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
  - Set the scanning range to cover the visible spectrum and part of the UV spectrum (e.g., 250-700 nm).[\[9\]](#)
  - Use the same solvent as used for the working solution as a blank to zero the instrument's absorbance.
- Spectral Acquisition:
  - Rinse a quartz cuvette with the working solution, then fill it and place it in the spectrophotometer.
  - Initiate the scan to record the absorbance of the solution across the specified wavelength range.[\[10\]](#)

- Data Analysis:
  - Analyze the resulting spectrum to identify the wavelength that corresponds to the highest absorbance peak. This wavelength is the  $\lambda_{\text{max}}$ . For **C.I. Acid Black 132**, this is expected to be approximately 580 nm.[1]

## Visualized Experimental Workflow

The logical flow for the physicochemical characterization of **C.I. Acid Black 132** is depicted in the following diagram.



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Caption: Workflow for Physicochemical Analysis.

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